ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a reaction with cyclohexanone and appropriate reagents.
Benzoate Ester Formation: The final step involves esterification with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate can be compared with other tetrazole-containing compounds:
1H-Tetrazole: A simpler compound with similar biological activities.
5-Substituted Tetrazoles: Compounds with various substituents that exhibit different properties.
Triazole Derivatives: Compounds with a similar nitrogen-rich ring structure but different chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C17H21N5O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C17H21N5O3/c1-2-25-15(23)13-6-8-14(9-7-13)19-16(24)17(10-4-3-5-11-17)22-12-18-20-21-22/h6-9,12H,2-5,10-11H2,1H3,(H,19,24) |
InChI Key |
CTMZQJOKKXYISL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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